N-cyclopropyl-1-methyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-4-sulfonamide
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Overview
Description
N-cyclopropyl-1-methyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-4-sulfonamide is a chemical compound with a unique structure that includes a cyclopropyl group, a thiophene ring, and a pyrazole sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-1-methyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-4-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by the condensation of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of the sulfonamide group: This step involves the reaction of the pyrazole derivative with sulfonyl chlorides in the presence of a base such as triethylamine.
Attachment of the cyclopropyl and thiophene groups: These groups can be introduced through nucleophilic substitution reactions using appropriate alkyl halides and thiophene derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-1-methyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to the corresponding amine.
Substitution: The cyclopropyl and thiophene groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and organometallic compounds are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxides or sulfones, while reduction of the sulfonamide group may produce the corresponding amine.
Scientific Research Applications
N-cyclopropyl-1-methyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-4-sulfonamide has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is investigated as a potential drug candidate for the treatment of various diseases due to its unique structural features and biological activities.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity, stability, and reactivity.
Mechanism of Action
The mechanism of action of N-cyclopropyl-1-methyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: This can modulate the activity of these proteins, leading to changes in cellular processes.
Interfering with cellular signaling pathways: This can affect the regulation of gene expression, cell growth, and apoptosis.
Inhibiting or activating specific biochemical reactions: This can alter the metabolic pathways and physiological functions of cells.
Comparison with Similar Compounds
N-cyclopropyl-1-methyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-4-sulfonamide can be compared with other similar compounds, such as:
N-cyclopropyl-1-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazole-4-sulfonamide: This compound has a similar structure but with the thiophene ring attached at a different position.
N-cyclopropyl-1-methyl-N-(furan-3-ylmethyl)-1H-pyrazole-4-sulfonamide: This compound has a furan ring instead of a thiophene ring.
N-cyclopropyl-1-methyl-N-(benzyl)-1H-pyrazole-4-sulfonamide: This compound has a benzyl group instead of a thiophene ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-cyclopropyl-1-methyl-N-(thiophen-3-ylmethyl)pyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S2/c1-14-8-12(6-13-14)19(16,17)15(11-2-3-11)7-10-4-5-18-9-10/h4-6,8-9,11H,2-3,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJTJCKNZEWKPGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N(CC2=CSC=C2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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